

structure of 1-bromo-3-chloro-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-5-chlorobenzotrifluoride

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Introduction: A Versatile Trifunctional Building Block

The strategic importance of 1-bromo-3-chloro-5-(trifluoromethyl)benzene lies in its trifunctional nature. The trifluoromethyl (-CF₃) group is a crucial substituent in modern drug design, often introduced to enhance metabolic stability, increase lipophilicity, and modify the acidity of nearby functional groups. The presence of both bromine and chlorine on the same aromatic ring provides two distinct handles for synthetic elaboration. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond due to its lower bond dissociation energy. This inherent reactivity difference enables chemists to perform site-selective functionalization, first at the bromine position and subsequently at the chlorine position, facilitating the controlled and stepwise assembly of highly substituted aromatic compounds.

Physicochemical and Spectroscopic Profile

This molecule is a valuable intermediate for creating complex organic structures.^{[1][2]} Its key physical and chemical properties are summarized below.

Physical and Chemical Properties

Property	Value	Source(s)
IUPAC Name	1-bromo-3-chloro-5-(trifluoromethyl)benzene	PubChem[3]
Synonyms	3-Bromo-5-chlorobenzotrifluoride	ChemicalBook[1]
CAS Number	928783-85-1	Santa Cruz Biotechnology[3]
Molecular Formula	C ₇ H ₃ BrClF ₃	Santa Cruz Biotechnology[3]
Molecular Weight	259.45 g/mol	Santa Cruz Biotechnology[3]
Physical Form	Liquid	Sigma-Aldrich[4]

Spectroscopic Characterization (Predictive Analysis)

While experimentally obtained spectra are not widely published, a robust spectroscopic profile can be predicted based on established principles and data from analogous structures.

2.2.1 Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum in CDCl₃ is expected to show three distinct signals in the aromatic region (δ 7.0-8.0 ppm), each integrating to one proton. The strong electron-withdrawing effects of the -CF₃, -Br, and -Cl groups will shift all protons downfield. The protons will appear as finely split multiplets due to small (2-3 Hz) meta-couplings between them.

- H-2: Expected to be the most downfield signal, appearing as a triplet or finely split multiplet (t, J ≈ 1.5-2.0 Hz), flanked by the -Cl and -CF₃ groups.
- H-4: Expected to appear as a triplet or finely split multiplet (t, J ≈ 1.5-2.0 Hz), positioned between the -Br and -CF₃ groups.
- H-6: Expected to appear as a triplet or finely split multiplet (t, J ≈ 1.5-2.0 Hz), positioned between the -Br and -Cl groups.

2.2.2 Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals.

- C-CF₃: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (JC-F ≈ 270-275 Hz).[5]
- Aromatic Carbons: Four signals are expected for the protonated carbons, and two for the quaternary carbons bearing the substituents. The carbons attached to the halogens (C-Br and C-Cl) will be significantly downfield, as will the carbon attached to the -CF₃ group.[6] The C-CF₃ quaternary carbon will also exhibit a quartet splitting pattern due to coupling with the fluorine atoms (JC-F ≈ 30-35 Hz).[5]

2.2.3 Predicted ¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single sharp singlet at approximately δ -63 ppm, which is characteristic of a benzotrifluoride moiety.[5]

2.2.4 Mass Spectrometry

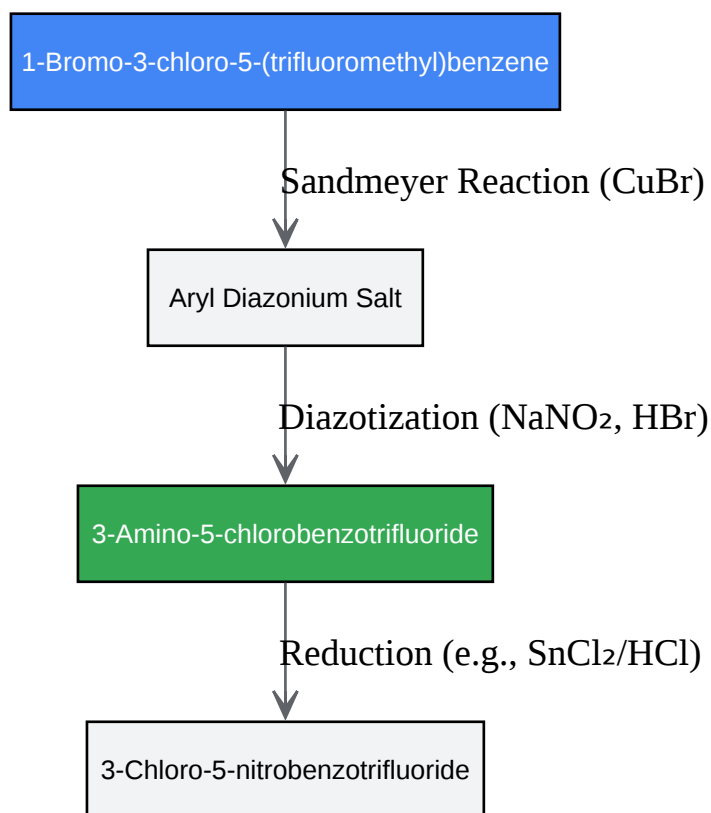
The electron ionization mass spectrum (EI-MS) will show a prominent molecular ion (M⁺) peak. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), resulting in a complex M, M+2, M+4, and M+6 cluster.

Synthesis and Mechanistic Considerations

The most logical and field-proven approach for the synthesis of 1-bromo-3-chloro-5-(trifluoromethyl)benzene is the Sandmeyer reaction, which allows for the conversion of an aromatic amino group into a halide via a diazonium salt intermediate.[7][8]

Retrosynthetic Analysis

The retrosynthetic analysis points to 3-amino-5-chlorobenzotrifluoride as the key precursor, which is commercially available and can be synthesized from 3-chloro-5-nitrobenzotrifluoride.[9]



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Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Protocol: Sandmeyer Reaction

This protocol details the conversion of 3-amino-5-chlorobenzotrifluoride to the target compound.

Materials:

- 3-Amino-5-chlorobenzotrifluoride (1.0 eq)
- Hydrobromic acid (HBr, 48% aqueous, ~4.0 eq)
- Sodium nitrite (NaNO₂, 1.1 eq)
- Copper(I) bromide (CuBr, 1.2 eq)
- Deionized water

- Ice
- Diethyl ether or Dichloromethane (for extraction)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

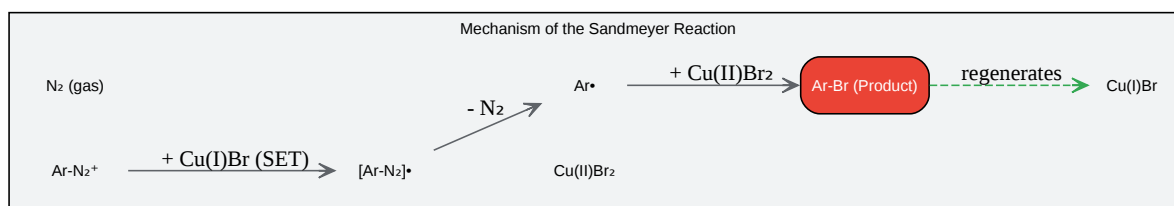
Procedure:

- Diazotization:
 - To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-amino-5-chlorobenzotrifluoride (1.0 eq) and 48% HBr (2.0 eq).
 - Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
 - Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water and add it dropwise to the aniline solution, ensuring the temperature remains below 5 °C.
 - Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C. The reaction is self-validating by testing for the presence of nitrous acid with starch-iodide paper.
- Sandmeyer Reaction:
 - In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr (2.0 eq) and cool to 0-5 °C.
 - Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
- Work-up and Purification:

- Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
- Extract the product with diethyl ether or dichloromethane (3 x volume of aqueous layer).
- Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-bromo-3-chloro-5-(trifluoromethyl)benzene.

Mechanistic Discussion

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.^{[7][10]} The key steps involve a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.



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Caption: Catalytic cycle of the Sandmeyer bromination.

Reactivity and Synthetic Utility

The primary synthetic value of this compound stems from the differential reactivity of its two halogen substituents in cross-coupling reactions.

Chemoselectivity in Cross-Coupling Reactions

The C-Br bond undergoes oxidative addition to a low-valent metal catalyst (e.g., Pd(0)) much more readily than the C-Cl bond.^{[11][12]} This allows for selective functionalization at the C-Br position while leaving the C-Cl bond intact for subsequent transformations. This chemoselectivity is a cornerstone of its utility, enabling the construction of complex molecules in a controlled, stepwise manner.

Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a typical selective coupling at the bromide position.

Materials:

- 1-Bromo-3-chloro-5-(trifluoromethyl)benzene (1.0 eq)
- Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq)
- Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
- SPhos (4 mol%)
- Potassium phosphate (K₃PO₄, 2.0 eq)
- Toluene and water (e.g., 10:1 v/v)

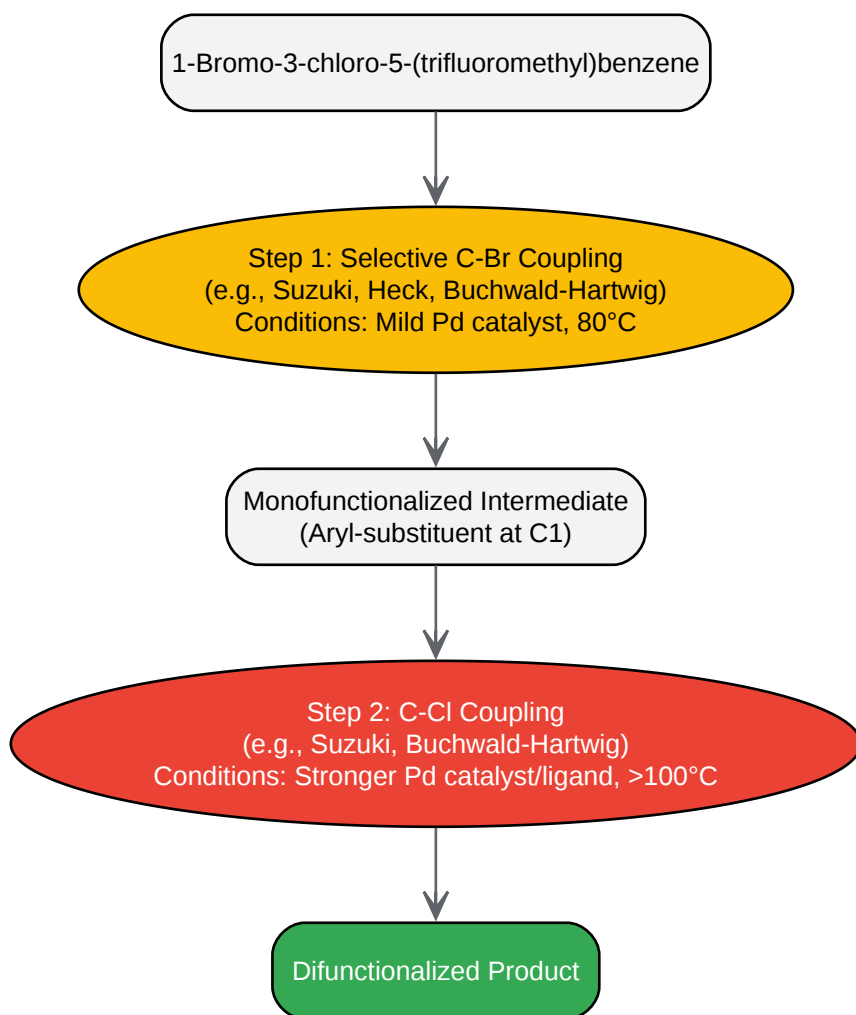
Procedure:

- To an oven-dried Schlenk flask, add 1-bromo-3-chloro-5-(trifluoromethyl)benzene (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Add degassed toluene and water via syringe.
- Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

- Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the residue by column chromatography on silica gel to obtain the mono-arylated product.

Logical Workflow for Sequential Functionalization

The product from the initial Suzuki coupling can be subjected to a second, typically more forcing, cross-coupling reaction to functionalize the C-Cl position.



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- To cite this document: BenchChem. [structure of 1-bromo-3-chloro-5-(trifluoromethyl)benzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1287705#structure-of-1-bromo-3-chloro-5-trifluoromethyl-benzene]

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